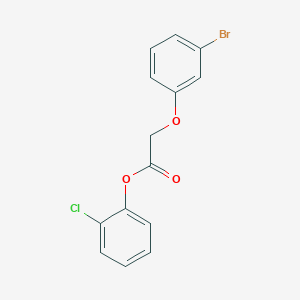
2-chlorophenyl (3-bromophenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-chlorophenyl (3-bromophenoxy)acetate” likely refers to a compound that contains a phenyl ring substituted with a chlorine atom and a bromophenoxy group attached to an acetate .
Molecular Structure Analysis
The molecular structure of “2-chlorophenyl (3-bromophenoxy)acetate” would likely consist of a phenyl ring substituted with a chlorine atom at the 2-position and a bromophenoxy group attached to an acetate at the 3-position .Chemical Reactions Analysis
The chemical reactions involving “2-chlorophenyl (3-bromophenoxy)acetate” would depend on the specific conditions and reagents used. It’s possible that it could undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution or nucleophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-chlorophenyl (3-bromophenoxy)acetate” would depend on its exact molecular structure. Similar compounds, such as 2-chlorophenyl acetate, have a molecular formula of C8H6ClO2 and an average mass of 169.586 Da .Orientations Futures
The future directions for research on “2-chlorophenyl (3-bromophenoxy)acetate” could involve further exploration of its synthesis, properties, and potential applications. Indole derivatives, which share some structural similarities, have shown diverse biological activities and have potential for further therapeutic exploration .
Propriétés
IUPAC Name |
(2-chlorophenyl) 2-(3-bromophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClO3/c15-10-4-3-5-11(8-10)18-9-14(17)19-13-7-2-1-6-12(13)16/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZROURKNUKORQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(=O)COC2=CC(=CC=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorophenyl (3-bromophenoxy)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[3-(4-fluorophenyl)isoxazol-5-yl]methyl}-7-methoxychromane-3-carboxamide](/img/structure/B5615930.png)
![N-({1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperidin-3-yl}methyl)-1-phenylmethanesulfonamide](/img/structure/B5615940.png)
![8-(2-methoxyisonicotinoyl)-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5615954.png)
![2-(3-methyl-2-buten-1-yl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5615968.png)
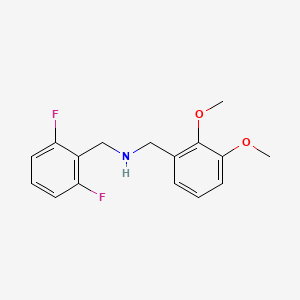
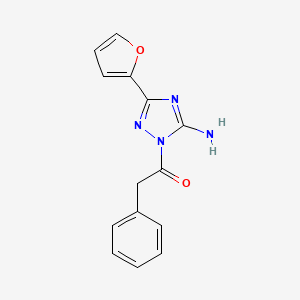

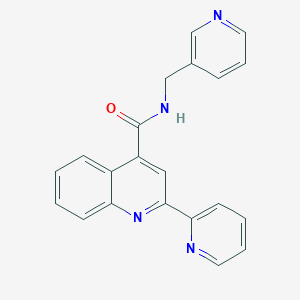
![2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-mesitylacetamide](/img/structure/B5616017.png)
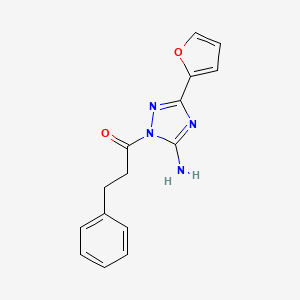
![2-chloro-N-{[(2-cyanophenyl)amino]carbonyl}benzenesulfonamide](/img/structure/B5616024.png)
![4-{1-[2-(dimethylamino)benzoyl]piperidin-3-yl}benzoic acid](/img/structure/B5616031.png)
![(3,4-dichlorobenzyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5616037.png)
![2-(2-methoxyethyl)-8-(2-methoxyisonicotinoyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5616043.png)